

# 1-Boc-4-ethyl-4-piperidinecarboxylic acid CAS number

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## Compound of Interest

Compound Name: 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B070191

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An In-depth Technical Guide to 1-Boc-4-ethyl-4-piperidinecarboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

## Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and the specific 4,4-disubstituted pattern of this compound offers a unique three-dimensional exit vector essential for exploring chemical space and optimizing drug candidates. This document details the compound's physicochemical properties, provides an in-depth, mechanistically-driven synthesis protocol, explores its applications in pharmaceutical development, and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

## Core Compound Identification and Physicochemical Properties

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid), a constrained analog of the neurotransmitter  $\gamma$ -aminobutyric acid (GABA)[1]. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions. The presence of both an ethyl and a carboxylic

acid group at the C4 position creates a quaternary stereocenter, providing a fixed three-dimensional orientation for further synthetic elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 188792-67-8[2]

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source
CAS Number	188792-67-8	ChemicalBook[2]
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub>	Derived
Molecular Weight	257.33 g/mol	PubChem[3]
Appearance	White to off-white solid	Typical for this class of compound
Solubility	Soluble in methanol, chloroform, ethyl acetate	Inferred from related structures

## Synthesis and Mechanistic Considerations

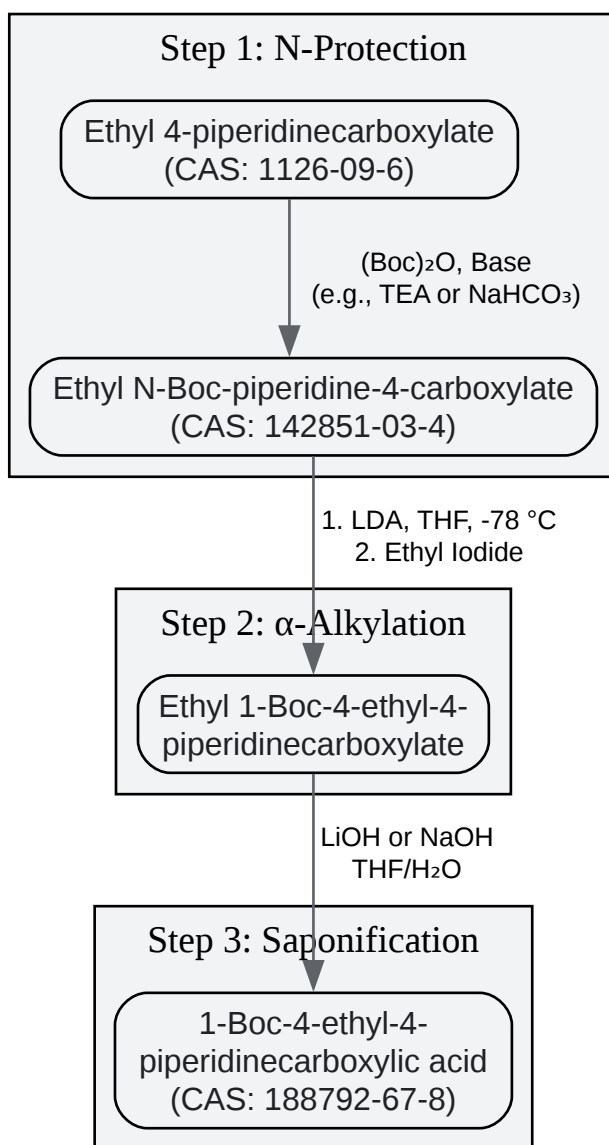
The synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical and field-proven approach begins with the readily available Ethyl 4-piperidinecarboxylate, proceeds through N-protection, and culminates in a regioselective  $\alpha$ -alkylation.

## Synthetic Workflow Overview

The overall transformation can be visualized as a three-step sequence:

- **Boc Protection:** The secondary amine of the starting material is protected to prevent side reactions in the subsequent alkylation step.
- **$\alpha$ -Alkylation:** A strong base is used to generate an enolate, which is then trapped with an ethylating agent.

- Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid.



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Caption: Synthetic pathway to the target compound.

## Detailed Experimental Protocol

### Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the piperidine nitrogen. Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) is the reagent of choice due to its high reactivity with amines and the benign nature

of its byproducts (tert-butanol and CO<sub>2</sub>).

- Methodology:
  - To a solution of Ethyl 4-piperidinecarboxylate (1 equivalent)[4][5][6] in a suitable solvent (e.g., dichloromethane or a biphasic system with sodium bicarbonate solution), add di-tert-butyl dicarbonate (1.1 equivalents).
  - Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - Upon completion, perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate as a crude oil, which is often pure enough for the next step[3].
- Expert Insight: The use of a mild base like sodium bicarbonate or triethylamine is crucial to neutralize the acidic byproduct that can form, ensuring the reaction goes to completion without degrading the Boc group.

## Step 2: Synthesis of Ethyl 1-Boc-4-ethyl-4-piperidinecarboxylate

This is the key C-C bond-forming step. It relies on the generation of a lithium enolate from the ester, followed by an S<sub>N</sub>2 reaction with an electrophile.

- Methodology:
  - Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
  - Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
  - Add ethyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.
- Expert Insight: LDA is used as the base because it is non-nucleophilic and strong enough to completely deprotonate the  $\alpha$ -carbon of the ester, minimizing self-condensation side reactions. The low temperature (-78 °C) is critical for maintaining the kinetic stability of the enolate.

### Step 3: Synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

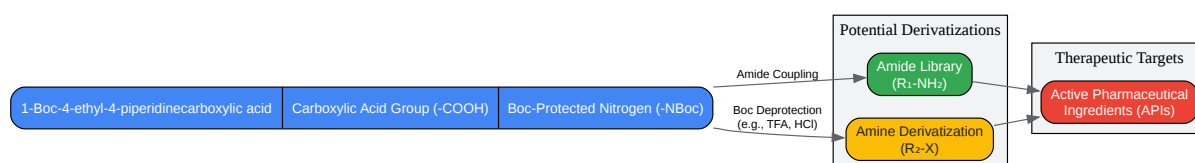
- Methodology:
  - Dissolve the purified ethyl ester from the previous step in a mixture of THF and water.
  - Add an excess of lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
  - Remove the THF under reduced pressure.
  - Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.
  - Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1N HCl.
  - A white precipitate of the final product will form. This can be collected by filtration, washed with cold water, and dried under vacuum to yield 1-Boc-4-ethyl-4-piperidinecarboxylic acid[7].
- Expert Insight: LiOH is often preferred over NaOH or KOH for ester saponification as it can sometimes lead to cleaner reactions with less risk of epimerization at sensitive centers, though that is not a concern for this specific quaternary product.

# Applications in Drug Discovery and Medicinal Chemistry

The 4,4-disubstituted piperidine motif is a highly sought-after scaffold in drug design. It provides a rigid, non-planar core that can project substituents into distinct vectors of three-dimensional space, enabling precise interaction with biological targets. Piperidine derivatives are foundational in synthesizing active pharmaceutical ingredients (APIs) for various conditions, including neurological and cardiovascular disorders[8].

1-Boc-4-ethyl-4-piperidinecarboxylic acid serves as a versatile intermediate for several key applications:

- **Scaffold for Combinatorial Chemistry:** The carboxylic acid provides a handle for amide bond formation, allowing for the rapid generation of libraries of compounds for high-throughput screening. The Boc-protected nitrogen can be deprotected and functionalized with a second point of diversity.
- **CNS Drug Development:** The piperidine core is a common feature in molecules targeting the central nervous system. This building block has been used in the synthesis of sodium channel blockers and neurokinin receptor inhibitors, which are relevant for treating neuropathic pain and other neurological disorders[9][10].
- **Development of Anti-inflammatory Agents:** The structure can be incorporated into inhibitors of enzymes like TACE (TNF- $\alpha$  converting enzyme), which are targets for treating inflammatory diseases[9].



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Caption: Diversification potential of the core scaffold.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 1-Boc-4-ethyl-4-piperidinecarboxylic acid and its precursors. While a specific safety data sheet (SDS) for the title compound is not available, data from the closely related 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid provides a reliable guide[11].

- GHS Hazard Classification:
  - Skin Irritation (Category 2): Causes skin irritation[11][12].
  - Eye Irritation (Category 2A): Causes serious eye irritation[11][12].
  - Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[11][12].
- Precautionary Measures (P-Statements):
  - Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area[11][13]. Wash hands and exposed skin thoroughly after handling[11][13].
  - Response:
    - IF ON SKIN: Wash with plenty of soap and water[11].
    - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[11].
    - IF INHALED: Remove person to fresh air and keep comfortable for breathing[11][13].
    - Call a POISON CENTER or doctor if you feel unwell[11].
  - Storage: Store in a well-ventilated place. Keep container tightly closed[11].

- Disposal: Dispose of contents/container to an approved waste disposal plant[11][13].
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Use chemical safety goggles (European Standard EN 166)[11].
  - Hand Protection: Wear appropriate protective gloves[11].
  - Skin and Body Protection: Wear protective clothing to prevent skin exposure[11].

## Conclusion

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a valuable and versatile building block for drug discovery and development. Its 4,4-disubstituted piperidine core provides a robust scaffold for creating structurally diverse and complex molecules. The synthetic route, while requiring careful execution of modern organic chemistry techniques like enolate alkylation, is logical and scalable. By understanding the mechanistic principles behind its synthesis and adhering to strict safety protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics targeting a wide range of diseases.

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